Bax activator-1

Overview

Description

Bax activator-1 is a small molecule that specifically activates the Bcl-2-associated X protein (BAX), a pro-apoptotic member of the Bcl-2 family. BAX plays a crucial role in the regulation of apoptosis, a programmed cell death process essential for maintaining cellular homeostasis. This compound binds to the N-terminal activation site of BAX, inducing conformational changes that lead to mitochondrial membrane permeabilization and subsequent apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bax activator-1 involves multiple steps, including the formation of key intermediates and final coupling reactionsThe final product is obtained through purification techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of solvents, catalysts, and reaction temperatures. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions: Bax activator-1 primarily undergoes reactions that involve its interaction with BAX protein. These reactions include:

Binding Reactions: this compound binds to the N-terminal activation site of BAX, inducing conformational changes.

Oligomerization: The binding of this compound promotes the oligomerization of BAX, leading to the formation of pores in the mitochondrial membrane.

Common Reagents and Conditions:

Reagents: Common reagents used in the synthesis of this compound include substituted benzene derivatives, nucleophiles, electrophiles, and coupling agents.

Major Products: The major product formed from the interaction of this compound with BAX is the activated BAX protein, which induces apoptosis in target cells .

Scientific Research Applications

Acute Myeloid Leukemia (AML)

BTSA1 has shown remarkable efficacy in promoting apoptosis in leukemia cell lines and patient samples. In studies involving human AML xenografts, BTSA1 treatment resulted in significant tumor suppression and increased survival rates without evident toxicity to healthy cells . The compound's ability to selectively target BAX while sparing normal tissues presents a promising avenue for developing targeted cancer therapies.

Lung Cancer

The small molecule BAX activator CYD-2-11, a derivative of BTSA1, demonstrated potent anti-tumor activity against non-small cell lung cancer (NSCLC) models. When used in combination with traditional chemotherapeutics like cisplatin or immunotherapy agents such as PD-L1 antibodies, CYD-2-11 enhanced tumor suppression significantly compared to monotherapy . This synergy suggests that BAX activators can be effectively integrated into existing treatment regimens to improve outcomes for patients with resistant tumors.

Pancreatic Cancer

Research has indicated that overexpression of Yin Yang-1 (YY1) enhances BAX expression and localization within pancreatic cancer cells. This process leads to increased apoptosis through BAX activation. Studies showed that YY1 promotes translocation of BAX from the cytosol to mitochondria, thereby facilitating apoptosis . This highlights the potential for combining BAX activators with agents that modulate transcription factors like YY1 for therapeutic benefit.

Comparative Efficacy of Different BAX Activators

Mechanism of Action

Bax activator-1 exerts its effects by binding to the N-terminal activation site of BAX. This binding induces conformational changes in BAX, transforming it from an inactive cytosolic monomer to an active oligomeric form. The activated BAX then inserts into the mitochondrial outer membrane, forming pores that lead to mitochondrial membrane permeabilization. This permeabilization results in the release of cytochrome c and other pro-apoptotic factors, ultimately triggering the apoptotic cascade .

Comparison with Similar Compounds

Uniqueness: Bax activator-1 is unique in its high specificity and affinity for the N-terminal activation site of BAX. This specificity allows it to selectively induce apoptosis in target cells without affecting healthy cells, making it a promising candidate for therapeutic applications .

Biological Activity

Bax activator-1, commonly referred to as BTSA1, is a small molecule designed to activate the pro-apoptotic protein Bax, which plays a crucial role in the intrinsic pathway of apoptosis. The activation of Bax is particularly significant in cancer therapy, where resistance to apoptosis often leads to treatment failure. BTSA1 has been shown to effectively promote apoptosis in various cancer cell lines while sparing healthy cells, making it a potential therapeutic agent for conditions such as acute myeloid leukemia (AML).

Binding and Activation

BTSA1 binds specifically to the N-terminal activation site of Bax, inducing conformational changes that facilitate its oligomerization and subsequent translocation to the mitochondrial membrane. This process is critical for the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the initiation of apoptotic signaling pathways.

Key Findings:

- High Affinity Binding : BTSA1 exhibits high affinity for the Bax trigger site, enabling effective activation.

- Oligomerization : Upon binding, BTSA1 promotes the oligomerization of Bax, transforming it from an inactive monomer into an active form capable of inducing apoptosis.

- Selectivity : BTSA1 selectively activates Bax without directly affecting Bak, another pro-apoptotic protein.

Experimental Evidence

Research has demonstrated that BTSA1 can induce apoptosis in leukemia cell lines and patient samples while minimizing toxicity to normal cells. In xenograft models of human AML, BTSA1 treatment resulted in significant tumor suppression and increased survival rates without observable side effects.

Case Study 1: Acute Myeloid Leukemia

In a study involving AML patient samples, BTSA1 was shown to induce significant apoptosis in leukemic cells while sparing healthy hematopoietic cells. The mechanism involved direct engagement with the Bax trigger site, leading to conformational changes that activated downstream apoptotic pathways.

Case Study 2: Non-Small Cell Lung Cancer

Another investigation explored the combination of BTSA1 with immunotherapy agents. The results indicated that BTSA1 enhanced T-cell infiltration into tumors when used alongside PD-L1 antibodies, suggesting a synergistic effect that could improve therapeutic outcomes in lung cancer models.

Structural Insights

Recent structural studies have elucidated how BTSA1 interacts with Bax at a molecular level. The binding induces a change in the conformation of Bax that exposes its BH3 domain, which is essential for its interaction with other pro-apoptotic factors.

Pharmacological Implications

The ability of BTSA1 to activate Bax opens new avenues for cancer therapy. By overcoming resistance mechanisms associated with anti-apoptotic Bcl-2 proteins, BTSA1 could be integrated into treatment regimens for various malignancies where apoptosis evasion is a hallmark.

Q & A

Basic Research Questions

Q. What is the primary mechanism by which Bax activator-1 induces apoptosis in tumor cells?

this compound directly binds to Bax, a proapoptotic BCL-2 family protein, triggering its conformational activation. This activation enables Bax to oligomerize on mitochondrial membranes, leading to cytochrome c release and caspase-dependent apoptosis . To confirm this mechanism, researchers should employ techniques like:

- Cytochrome c release assays using isolated mitochondria.

- Flow cytometry to measure mitochondrial membrane potential (ΔΨm) collapse.

- Western blotting to track Bax oligomerization and caspase-3 cleavage .

Q. How can researchers validate Bax activation in cellular models?

Key methodologies include:

- Immunofluorescence microscopy to visualize Bax translocation from cytosol to mitochondria.

- Co-immunoprecipitation to detect interactions between this compound and Bax.

- Genetic knockout models (e.g., Bax/Bak double-knockout cells) to confirm specificity of apoptosis induction .

Q. What are standard in vitro assays for assessing this compound efficacy?

- Cell viability assays (e.g., MTT, Annexin V/PI staining) in Bax-expressing vs. Bax-deficient cell lines.

- Subcellular fractionation to quantify mitochondrial Bax accumulation.

- BH3 profiling to measure mitochondrial priming and Bax dependency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Bax activation assays across different cellular contexts?

Discrepancies may arise due to variations in:

- Cellular stress thresholds : Titrate this compound concentrations to establish dose-response curves.

- Cofactor availability : Evaluate interactions with antiapoptotic proteins (e.g., BCL-2, MCL-1) via competitive binding assays.

- Post-translational modifications : Use phospho-specific antibodies or mass spectrometry to assess Bax phosphorylation states .

Q. What experimental strategies distinguish Bax-specific activation from off-target effects on other BCL-2 family proteins?

- Isoform selectivity assays : Test this compound in cells expressing Bax vs. Bak or BOK.

- Structural validation : Employ NMR spectroscopy or X-ray crystallography to map binding sites on Bax.

- Functional rescue experiments : Overexpress dominant-negative Bax mutants to block apoptosis .

Q. How does this compound interact with apoptotic pathway crosstalk (e.g., endoplasmic reticulum stress)?

- Transcriptomic profiling : Use RNA-seq to identify stress-response genes upregulated post-treatment.

- Co-treatment studies : Combine this compound with ER stress inducers (e.g., thapsigargin) and monitor synergistic apoptosis via caspase-12 activation .

Q. What are the challenges in designing Bax-specific activators with minimal cytotoxicity to non-cancerous cells?

- Tissue-specific delivery systems : Test nanoparticle-encapsulated this compound in organoid models.

- Selectivity screens : Profile toxicity in primary human fibroblasts vs. cancer cell lines.

- Computational modeling : Predict off-target interactions using molecular docking simulations .

Q. Methodological Considerations

Q. How should researchers address variability in Bax activation kinetics across experimental replicates?

- Standardized protocols : Pre-treat cells with uniform stress conditions (e.g., serum starvation) to synchronize apoptosis pathways.

- Real-time monitoring : Use live-cell imaging with fluorescent Bax reporters (e.g., GFP-Bax) .

Q. What controls are essential for validating this compound specificity in vivo?

- Genetic controls : Use Bax/Bak knockout mice or tissue-specific Cre models.

- Pharmacokinetic profiling : Measure drug distribution and clearance rates in target tissues.

- Toxicity endpoints : Assess liver/kidney function markers and immune cell viability .

Q. Data Contradiction Analysis

Q. How to interpret conflicting reports on this compound’s efficacy in solid tumors vs. hematological cancers?

- Tumor microenvironment analysis : Compare hypoxia, pH, and stromal interactions using 3D culture systems.

- Proteomic profiling : Identify differential expression of antiapoptotic proteins (e.g., BCL-xL) across cancer types.

- Clinical correlation : Cross-reference preclinical data with Bax expression levels in patient biopsies .

Properties

IUPAC Name |

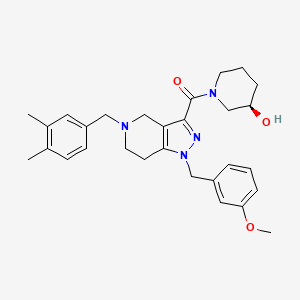

[5-[(3,4-dimethylphenyl)methyl]-1-[(3-methoxyphenyl)methyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]-[(3R)-3-hydroxypiperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O3/c1-20-9-10-23(14-21(20)2)16-31-13-11-27-26(19-31)28(29(35)32-12-5-7-24(34)18-32)30-33(27)17-22-6-4-8-25(15-22)36-3/h4,6,8-10,14-15,24,34H,5,7,11-13,16-19H2,1-3H3/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNVSYZSZXRLCF-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCC3=C(C2)C(=NN3CC4=CC(=CC=C4)OC)C(=O)N5CCCC(C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)CN2CCC3=C(C2)C(=NN3CC4=CC(=CC=C4)OC)C(=O)N5CCC[C@H](C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.